molecular formula C22H19N3O3 B3995276 2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide

2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide

Cat. No.: B3995276
M. Wt: 373.4 g/mol
InChI Key: JLYCXUBBXSJPNJ-UHFFFAOYSA-N
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Description

2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This results in a decrease in inflammation and associated symptoms.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain . This can be beneficial in conditions where inflammation is a key factor, such as arthritis or certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions. This reaction forms the quinazolinone ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the quinazolinone is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxy Group: The phenoxy group is attached via a nucleophilic substitution reaction. The phenyl group on the quinazolinone is reacted with a phenol derivative under basic conditions to form the phenoxy linkage.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the phenoxy-substituted quinazolinone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)phenyl-4-methylbenzenesulfonate
  • 2-[4-(2-methyl-4-oxo-1,2-dihydroquinazolin-3-yl)phenyl]acetic acid
  • N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide

Uniqueness

2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide is unique due to its specific structural features, such as the phenoxyacetamide group attached to the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.

Properties

IUPAC Name

2-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c23-20(26)14-28-17-12-10-15(11-13-17)21-24-19-9-5-4-8-18(19)22(27)25(21)16-6-2-1-3-7-16/h1-13,21,24H,14H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYCXUBBXSJPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide

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